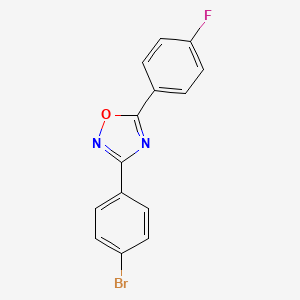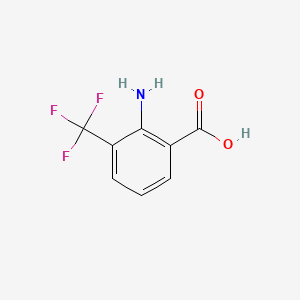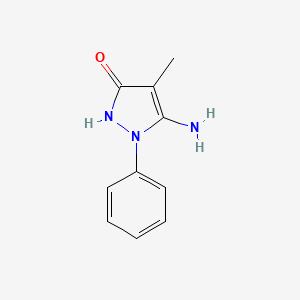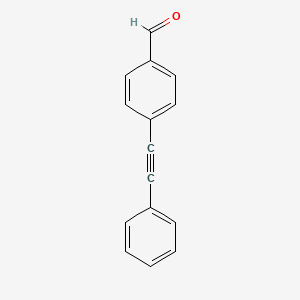
2-Isobutoxyphenol
概要
説明
2-Isobutoxyphenol (2-IBP) is a phenolic compound that has been studied for its potential industrial and scientific applications. It is a colorless crystalline solid with a melting point of 61-63°C and a boiling point of 253°C. It is soluble in water and has a molecular weight of 154.2 g/mol. 2-IBP is an important intermediate for the synthesis of isobutylbenzene and its derivatives, which are used in a variety of industrial applications. Additionally, 2-IBP has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
1. Polyphenol Research
Polyphenols, including compounds related to 2-Isobutoxyphenol, are widely studied for their beneficial effects on human health. Recent research has focused on polyphenol-containing nanoparticles, which show promise in bioimaging, therapeutic delivery, and other biomedical applications. These nanoparticles, formed through interactions between polyphenols and various materials, have potential uses in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics (Guo, Sun, Wu, Dai, & Chen, 2021).
2. Biotransformation in Microbial Systems
Isoxanthohumol, a major hop prenylflavanone in beer and related to phenolic compounds like this compound, has been studied for its biotransformation in microbial systems. This research helps predict how these compounds are metabolized in mammalian systems. The study identifies various oxygenated metabolites, contributing to our understanding of the metabolic fates of beer prenylflavanones (Kim, Yim, Han, Kang, Choi, Jung, Williams, Gustafson, Kennelly, & Lee, 2019).
3. Environmental Studies
This compound and similar compounds have been studied in environmental contexts. For example, the occurrence of preservatives and antimicrobials, including phenols, in Japanese rivers has been investigated. This research provides insights into the environmental impact and behavior of these chemicals in aquatic ecosystems (Kimura, Kameda, Yamamoto, Nakada, Tamura, Miyazaki, & Masunaga, 2014).
4. Synthesis and Biomedical Applications
The synthesis of defined endocrine-disrupting nonylphenol isomers, related to phenolic compounds like this compound, has been a topic of research. These synthesized isomers are crucial for biological and environmental studies, as their structure and bulkiness heavily influence estrogenic effects and environmental degradation behavior. This research has significant implications for understanding the impact of such substances on human health and the environment (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
5. Fermentative Production Studies
Fermentative production of isobutene, a chemical related to 2-methylpropene, has been explored as a bio-based alternative to petrochemical production. This research assesses the potential of large-scale fermentative isobutene production, considering factors like economic viability, yields, productivities, and feedstocks. Such studies are crucial for developing sustainable production methods for these types of chemicals (van Leeuwen, van der Wulp, Duijnstee, van Maris, & Straathof, 2012).
Safety and Hazards
While specific safety data for 2-Isobutoxyphenol was not found, it’s important to handle all chemicals with care. For example, 2-Butoxyethanol, a similar compound, can harm the eyes, skin, kidneys, and blood . Workers may be harmed from exposure to 2-Butoxyethanol, and the level of exposure depends upon the dose, duration, and work being done .
特性
IUPAC Name |
2-(2-methylpropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUSKGIFXCUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351117 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21315-20-8 | |
| Record name | 2-isobutoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)



![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)








